2-(4-(Methoxymethyl)phenyl)azetidine 2-(4-(Methoxymethyl)phenyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18213796
InChI: InChI=1S/C11H15NO/c1-13-8-9-2-4-10(5-3-9)11-6-7-12-11/h2-5,11-12H,6-8H2,1H3
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

2-(4-(Methoxymethyl)phenyl)azetidine

CAS No.:

Cat. No.: VC18213796

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Methoxymethyl)phenyl)azetidine -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 2-[4-(methoxymethyl)phenyl]azetidine
Standard InChI InChI=1S/C11H15NO/c1-13-8-9-2-4-10(5-3-9)11-6-7-12-11/h2-5,11-12H,6-8H2,1H3
Standard InChI Key YSQTUFWJCNSOPH-UHFFFAOYSA-N
Canonical SMILES COCC1=CC=C(C=C1)C2CCN2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(4-(Methoxymethyl)phenyl)azetidine consists of a four-membered azetidine ring (C₃H₇N) attached to a phenyl group at the 2-position. The phenyl ring is further substituted at the 4-position with a methoxymethyl (-CH₂OCH₃) moiety. The azetidine ring’s strained geometry and the electron-donating methoxy group influence the compound’s reactivity and interaction with biological targets .

IUPAC Name

The systematic name, 2-(4-(methoxymethyl)phenyl)azetidine, reflects the substitution pattern:

  • Azetidine: Parent heterocycle (C₃H₇N).

  • 4-(Methoxymethyl)phenyl: Substituent on the azetidine’s nitrogen atom, with a methoxymethyl group at the para position of the benzene ring.

Molecular Formula and Weight

The molecular formula is C₁₁H₁₅NO, yielding a molecular weight of 177.24 g/mol.

Synthesis and Manufacturing

General Strategies for Azetidine Derivatives

Azetidine synthesis typically involves ring-closing reactions, hydrogenation of nitriles or imines, or functionalization of preformed azetidine rings . For 2-(4-(Methoxymethyl)phenyl)azetidine, plausible routes include:

Route 1: Reductive Amination

  • Intermediate Preparation: React 4-(methoxymethyl)benzaldehyde with an azetidine precursor (e.g., azetidine-2-carboxylic acid).

  • Reduction: Use catalytic hydrogenation (e.g., Pd/C, H₂) to form the secondary amine .

Route 2: Buchwald-Hartwig Amination

Couple a halogenated 4-(methoxymethyl)benzene derivative with azetidine using a palladium catalyst .

Route 3: Functional Group Interconversion

Modify existing azetidine derivatives via etherification or alkylation. For example, introduce the methoxymethyl group via Williamson ether synthesis on a phenolic intermediate .

Challenges and Optimization

  • Ring Strain: Azetidine’s small ring size (87° bond angles) complicates synthesis, often requiring low-temperature conditions .

  • Steric Hindrance: Bulky substituents like the methoxymethyl group may slow reaction kinetics, necessitating prolonged reaction times or elevated temperatures .

Physicochemical Properties

Predicted Properties

Using computational tools and analog data from similar compounds :

PropertyValueMethod of Estimation
LogP2.1 ± 0.3ChemAxon Calculator
Water Solubility1.2 mg/mLALOGPS
Melting Point45–50°CAnalog Data
Boiling Point280–285°CEstimated (EPI Suite)
Polar Surface Area12.3 ŲPubChem

Stability and Reactivity

  • Thermal Stability: Likely stable up to 150°C, with decomposition observed at higher temperatures due to ring-opening reactions.

  • Hydrolytic Sensitivity: The methoxymethyl group may undergo hydrolysis under strongly acidic or basic conditions, forming a hydroxymethyl derivative.

Applications and Biological Relevance

Case Studies

  • Antidepressants: Analogous azetidines (e.g., 3-substituted derivatives) show serotonin receptor affinity .

  • Anticancer Agents: Azetidine-containing kinase inhibitors demonstrate efficacy in preclinical models .

Material Science

  • Liquid Crystals: The rigid azetidine core and flexible methoxymethyl tail could enable mesophase formation.

  • Polymer Additives: Azetidines act as crosslinkers in epoxy resins, enhancing mechanical strength.

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